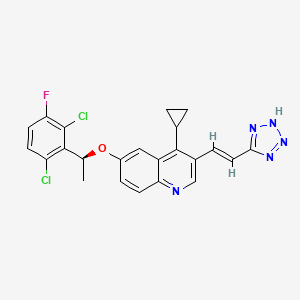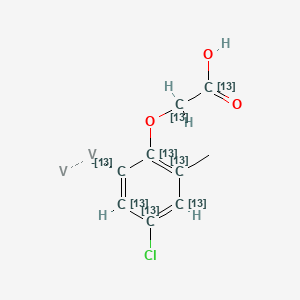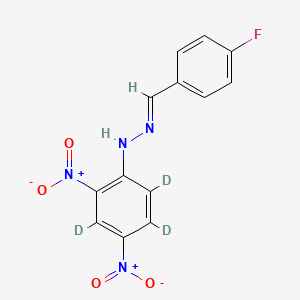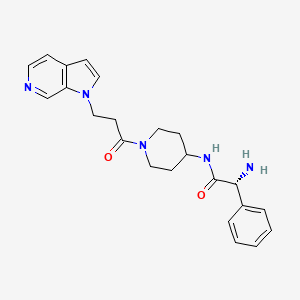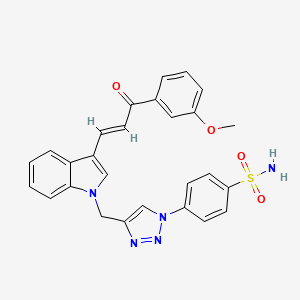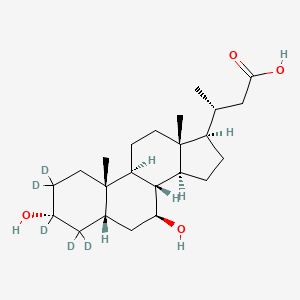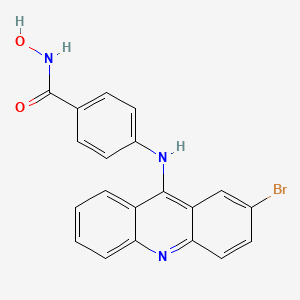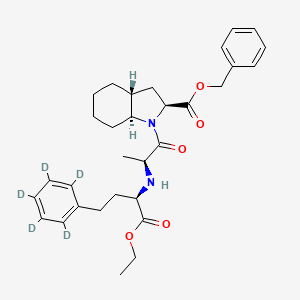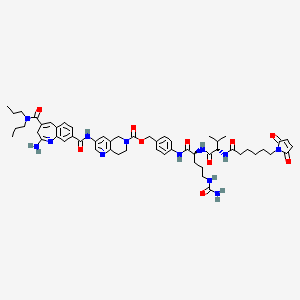
Zuvotolimod
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zuvotolimod is a myeloid cell agonist compound-linker used in antibody-drug conjugates. It is primarily researched for its potential applications in cancer and hepatitis treatments. The compound is known for its ability to activate myeloid cells, which play a crucial role in the immune response.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zuvotolimod involves the preparation of a myeloid cell agonist compound-linker. The compound is synthesized through a series of chemical reactions that involve the formation of peptide bonds and the incorporation of various functional groups. The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out in controlled environments to prevent contamination and ensure the safety of the compound.
化学反応の分析
Types of Reactions
Zuvotolimod undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: this compound can also participate in reduction reactions, gaining electrons and forming reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
科学的研究の応用
Zuvotolimod has several scientific research applications, including:
Chemistry: The compound is used in the study of myeloid cell activation and its role in immune responses.
Biology: this compound is researched for its potential to modulate immune cell functions and its effects on various biological pathways.
Medicine: The compound is being investigated for its potential use in cancer therapy, particularly in antibody-drug conjugates targeting specific cancer cells.
Industry: this compound is used in the development of new therapeutic agents and in the study of drug delivery systems.
作用機序
Zuvotolimod exerts its effects by activating myeloid cells, which are a type of immune cell involved in the body’s defense mechanisms. The compound binds to specific receptors on the surface of myeloid cells, triggering a cascade of signaling pathways that lead to the activation and proliferation of these cells. This activation enhances the immune response, making it a potential therapeutic agent for cancer and other diseases.
類似化合物との比較
Similar Compounds
Some compounds similar to Zuvotolimod include:
Toll-like receptor agonists: These compounds also activate immune cells by binding to toll-like receptors.
Other myeloid cell agonists: Compounds that activate myeloid cells through different mechanisms.
Uniqueness
This compound is unique in its specific activation of myeloid cells and its potential use in antibody-drug conjugates. Its ability to modulate the immune response makes it a promising candidate for therapeutic applications, particularly in cancer treatment.
特性
分子式 |
C55H70N12O10 |
|---|---|
分子量 |
1059.2 g/mol |
IUPAC名 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 3-[[2-amino-4-(dipropylcarbamoyl)-3H-1-benzazepine-8-carbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C55H70N12O10/c1-5-23-65(24-6-2)53(74)38-27-36-15-16-37(29-44(36)62-45(56)30-38)50(71)61-41-28-39-32-66(26-21-42(39)59-31-41)55(76)77-33-35-13-17-40(18-14-35)60-51(72)43(11-10-22-58-54(57)75)63-52(73)49(34(3)4)64-46(68)12-8-7-9-25-67-47(69)19-20-48(67)70/h13-20,27-29,31,34,43,49H,5-12,21-26,30,32-33H2,1-4H3,(H2,56,62)(H,60,72)(H,61,71)(H,63,73)(H,64,68)(H3,57,58,75)/t43-,49-/m0/s1 |
InChIキー |
JMDJMYUCIGMITJ-UCNLINEOSA-N |
異性体SMILES |
CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)N=C3)N=C(C1)N |
正規SMILES |
CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)N=C3)N=C(C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


